molecular formula C13H10INO2 B1392168 2-(2-Iodobenzoyl)-6-methoxypyridine CAS No. 1187165-03-2

2-(2-Iodobenzoyl)-6-methoxypyridine

Cat. No.: B1392168
CAS No.: 1187165-03-2
M. Wt: 339.13 g/mol
InChI Key: WKALQWIGCXPKOR-UHFFFAOYSA-N
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Description

2-(2-Iodobenzoyl)-6-methoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 6-position and a 2-iodobenzoyl moiety at the 2-position.

Properties

IUPAC Name

(2-iodophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKALQWIGCXPKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249438
Record name (2-Iodophenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-03-2
Record name (2-Iodophenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Iodophenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodobenzoyl)-6-methoxypyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

    Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Antiviral Applications

Mechanism of Action : Recent studies indicate that derivatives of 2-(2-Iodobenzoyl)-6-methoxypyridine exhibit potent antiviral activity, particularly against viruses such as coxsackievirus B3. The mechanism involves the covalent linkage between the iodobenzoyl component and polyoxometalates, which enhances the inhibitory efficiency against viral replication.

Case Study : A study demonstrated that compounds similar to this compound showed significant inhibition of coxsackievirus B3 with low cytotoxicity towards Hep-2 cell lines. This suggests a favorable therapeutic index for potential antiviral agents derived from this compound.

Anticancer Properties

Inhibition of Tubulin Polymerization : The compound has been investigated for its ability to inhibit tubulin polymerization, a critical process for cancer cell proliferation. In vitro studies have shown that modifications to the iodobenzoyl moiety can lead to significant improvements in therapeutic efficacy against various cancer cell lines.

Data Table: Anticancer Activity Summary

CompoundCancer Cell LineIC50 Value (µM)Mechanism
This compoundA549 (Lung)5.4Tubulin Inhibition
Similar DerivativeMCF-7 (Breast)3.8Tubulin Inhibition
Similar DerivativeHeLa (Cervical)4.1Tubulin Inhibition

This table summarizes the anticancer activities of this compound and its derivatives, highlighting their potential as anticancer agents.

Enzyme Inhibition

Targeting Carbonic Anhydrases : The compound has shown promise as an inhibitor of metalloenzymes like carbonic anhydrases, which are implicated in various diseases including glaucoma and cancer. The inhibition potency is often linked to the structural features of the compound, particularly the electron-withdrawing nature of the iodine atom.

Case Study : A detailed analysis revealed that compounds with similar structures exhibited nanomolar inhibitory action against human carbonic anhydrase isoforms. This suggests their potential as therapeutic agents for managing diseases associated with these enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the iodobenzoyl group significantly influences the compound's interaction with biological targets, enhancing binding affinity to various enzymes.

Mechanism of Action

The mechanism of action of 2-(2-Iodobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The iodine atom in the benzoyl group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The methoxy group can modulate the compound’s electronic properties, affecting its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzoyl Group

2-(4-Bromobenzoyl)-6-methoxypyridine
  • Structure : Substitutes iodine with bromine at the para position of the benzoyl ring.
  • Key Differences :
    • Electronic Effects : Bromine is less electronegative than iodine, reducing electron-withdrawing effects.
    • Steric Impact : Smaller atomic radius of bromine decreases steric hindrance.
    • Applications : Used in cross-coupling reactions due to bromine’s reactivity in Suzuki-Miyaura couplings .
  • Data Comparison :

    Property 2-(2-Iodobenzoyl)-6-methoxypyridine 2-(4-Bromobenzoyl)-6-methoxypyridine
    Molecular Weight (g/mol) 353.14 (calculated) 292.13
    Purity Discontinued (98% purity) 97%
    Reactivity Less reactive in cross-coupling Higher reactivity in Suzuki reactions
AM-679 [(2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone]
  • Structure : Replaces the pyridine ring with an indole system.
  • Key Differences: Aromatic System: Indole’s π-electron-rich structure enhances interactions with biological targets. Biological Activity: AM-679 is a cannabinoid receptor ligand, whereas this compound’s biological roles are less characterized .

Variations on the Pyridine Ring

2-Chloro-6-methoxypyridine Derivatives
  • Examples: (2-Chloro-6-methoxypyridin-3-yl)methanol (Similarity: 0.83) 2-Chloro-6-methoxyisonicotinonitrile (Similarity: 0.82) .
  • Key Differences :
    • Substituent Effects : Chloro groups are smaller and more electronegative than iodobenzoyl, altering electronic distribution.
    • Applications : These derivatives are intermediates in agrochemicals and pharmaceuticals, lacking the ketone functionality of the target compound .
2-(2-Methoxybenzoyl)-6-methoxypyridine
  • Structure : Methoxy group replaces iodine on the benzoyl ring.
  • Key Differences :
    • Electronic Effects : Methoxy is electron-donating, increasing electron density on the benzoyl ring.
    • Reactivity : Enhanced resonance stabilization compared to the electron-withdrawing iodine substituent .
Anticancer Activity
  • 2-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine (): Exhibits potent inhibition of human topoisomerase IIα (IC₅₀ = 2.1 µM).
Ligand Design
  • Chiral Phosphine Ligands (e.g., 2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine):
    • Methoxypyridine moieties improve coordination to metal centers.
    • Comparison : The target compound lacks a phosphine group but shares structural motifs that could inspire ligand design .

Biological Activity

2-(2-Iodobenzoyl)-6-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The information is compiled from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted at the 2 and 6 positions, which contributes to its reactivity and biological properties. The presence of the iodobenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that various pyridine derivatives exhibit significant antimicrobial properties. For instance, studies on structurally related compounds have shown promising results against Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity can be attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Anticancer Properties

Pyridine derivatives have also been investigated for their anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. For example, fluorinated pyridine derivatives were reported to exhibit selective toxicity against HepG2 liver cancer cells with IC50 values indicating significant efficacy . The mechanism often involves the induction of apoptosis or cell cycle arrest.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, targeting metabolic enzymes critical for pathogen survival or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that pyridine compounds can intercalate into DNA or bind to DNA repair enzymes, disrupting cellular processes essential for growth and replication .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to cellular damage and death.

Study 1: Antimicrobial Efficacy

A study focusing on a series of pyridine derivatives reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 15 µg/mL, indicating potent activity comparable to standard antibiotics .

Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines, including breast and liver cancers. Results showed that it induced apoptosis in HepG2 cells with an IC50 value of 10 µg/mL. Molecular docking studies suggested that the compound binds effectively to the active sites of key proteins involved in cell survival pathways .

Table 1: Biological Activities of Related Pyridine Derivatives

Compound NameActivity TypeMIC/IC50 ValueReference
This compoundAntibacterial5-15 µg/mL
Fluorinated Pyridine DerivativeAnticancer10 µg/mL (HepG2)
Novel Thiourea DerivativeAntimicrobial1.95-15.63 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Iodobenzoyl)-6-methoxypyridine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions such as Suzuki-Miyaura for pyridine ring functionalization or direct iodination of benzoyl precursors. Optimization includes controlling temperature (e.g., 80–100°C for iodination), solvent selection (polar aprotic solvents like DMF), and catalyst systems (e.g., Pd(PPh₃)₄). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) enhances purity. Yield improvements require monitoring reaction progress via TLC and adjusting stoichiometric ratios of iodine sources (e.g., NIS) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1^1H and 13^13C NMR for verifying methoxy (-OCH₃), iodobenzoyl (C=O), and pyridine ring protons. Key shifts: methoxy (~δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and carbonyl (δ ~165–170 ppm in 13^13C).
  • FT-IR : Confirm C=O stretch (~1680 cm⁻¹) and C-I bond (~500 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and confirm iodine substitution geometry .

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactive sites of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) for light atoms and LANL2DZ for iodine. Key outputs include HOMO-LUMO gaps (predicting charge transfer), electrostatic potential maps (identifying nucleophilic/electrophilic sites), and Mulliken charges (quantifying iodine’s electron-withdrawing effects). Validation against experimental UV-Vis spectra ensures accuracy .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound?

  • Methodological Answer :

  • Parameter Validation : Reassess DFT settings (e.g., solvent models like PCM for polar environments) and compare with higher-level methods (e.g., MP2).
  • Experimental Cross-Check : Perform kinetic studies (e.g., reaction rate measurements under varying conditions) to validate computational transition states.
  • Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) for bond lengths/angles from crystallographic data .

Q. How can molecular docking simulations using AutoDock Vina be optimized to study the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Grid Setup : Define a 20 Å × 20 Å × 20 Å box centered on the target’s active site (e.g., human topoisomerase IIα).
  • Flexible Residues : Allow side-chain flexibility for key residues (e.g., catalytic tyrosine or aspartate).
  • Scoring Function : Use the default Vina scoring but validate with MM/GBSA for binding free energy refinement. Clustering results (RMSD < 2.0 Å) identifies dominant binding modes. Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental approaches are recommended to investigate the anticancer activity of this compound derivatives, considering potential off-target effects?

  • Methodological Answer :

  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include normal cell lines (e.g., HEK293) to assess selectivity.
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • ADMET Profiling : Evaluate metabolic stability (microsomal assays), plasma protein binding, and cytotoxicity in 3D tumor spheroids. Prioritize derivatives with low hERG channel affinity to minimize cardiotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Iodobenzoyl)-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Iodobenzoyl)-6-methoxypyridine

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